molecular formula C13H11ClO3 B6379974 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 1261978-25-9

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379974
CAS RN: 1261978-25-9
M. Wt: 250.68 g/mol
InChI Key: PKVADVIDKFPIJP-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% (4-CHP-2MP) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale-yellow liquid and is a derivative of phenol and isomer of 2-chloro-5-hydroxybenzyl alcohol. 4-CHP-2MP is a useful reagent in organic synthesis and is used in the production of various compounds, such as dyes, pharmaceuticals, and fragrances.

Mechanism of Action

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is an acid-catalyzed reaction that involves the protonation of the hydroxyl group of the 2-chloro-5-hydroxybenzyl alcohol. This protonation results in the formation of a carbocation, which then reacts with methanol to form the corresponding ester. The ester is then hydrolyzed with sulfuric acid to form the desired product.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have antimicrobial and anti-inflammatory effects. It has also been reported to have anti-cancer effects, including the inhibition of cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, there are some drawbacks to using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%. It is a highly volatile compound, which can make it difficult to store and handle. Additionally, it is a strong acid, which can cause irritation if it comes into contact with skin or eyes.

Future Directions

The future directions for research on 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a catalyst in organic synthesis. Additionally, further research is needed to investigate the safety and toxicity of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%, as well as its potential environmental impacts. Finally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a source of renewable energy.

Synthesis Methods

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxybenzyl alcohol with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, first the alcohol is reacted with methanol to form the corresponding ester, and then the ester is hydrolyzed with sulfuric acid to form the desired product. The reaction is usually carried out in a flask at a temperature of 60-80°C.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is used in the production of various surfactants, such as polyethylene glycol and polypropylene glycol.

properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c1-17-13-6-8(2-5-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVADVIDKFPIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685614
Record name 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-25-9
Record name 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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